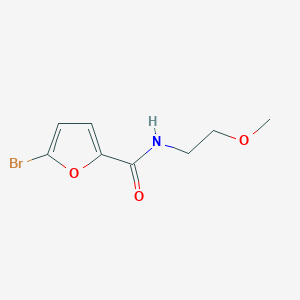

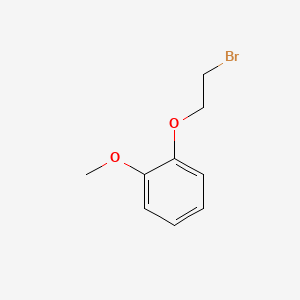

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

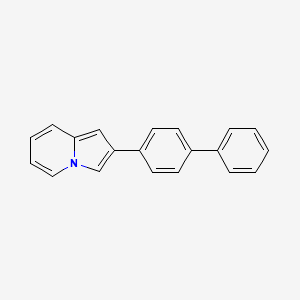

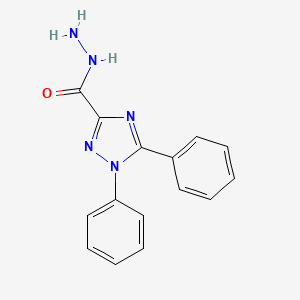

The compound "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" is a furan derivative, which is a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse biological and pharmacological activities, and they are often used as building blocks in the synthesis of various pharmaceuticals. The presence of the bromo and carboxamide functional groups in the compound suggests potential reactivity and usefulness in chemical synthesis and drug design .

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination to achieve the desired product . Although the exact synthesis of "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" is not detailed in the provided abstracts, similar methodologies could potentially be applied, with adjustments for the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the aromatic furan ring, which can influence the physical and chemical properties of the compound. For example, in the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, the furan and benzene rings are inclined to each other, and the exocyclic bond angles at the furan atoms show significant differences, which may be due to hybridization effects . These structural features are important for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including electrophilic substitution. The kinetics of bromination of 2-methoxycarbonyl derivatives of furan have been studied, showing that the relative rates for bromination at the α-position are significantly higher for furan derivatives compared to other heterocycles like thiophen and pyrrole . This suggests that "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" could also be reactive towards electrophilic substitution reactions at specific positions on the furan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by the substituents attached to the furan ring. For example, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block has shown that the number of methylene units in the dicarboxylic segments can affect the physical properties of the resulting polyesters . Similarly, the functional groups present in "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" would contribute to its physical properties, solubility, and potential applications in material science or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Medicinal Chemistry

- Application : The compound “5-bromo-2-aryl benzimidazole” has been studied as a potential inhibitor of the α-glucosidase enzyme .

- Method : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out, and the compounds were characterized using different spectroscopic techniques . Molecular docking was also performed to understand the molecular interaction of molecules with the active site of the enzyme .

- Results : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM. Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard .

-

Scientific Field: Fluorescence Spectroscopy

- Application : The compound “2-acetyl-5-methylfuran”, a derivative of furan, was experimentally characterized and analyzed using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques .

- Method : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .

- Results : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .

-

Scientific Field: Industrial Chemistry

- Application : The compound “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The details of the method are not provided in the source .

- Results : The results of the studies are not provided in the source .

Eigenschaften

IUPAC Name |

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOMADXUGQUNOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366463 |

Source

|

| Record name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |

CAS RN |

545427-40-5 |

Source

|

| Record name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

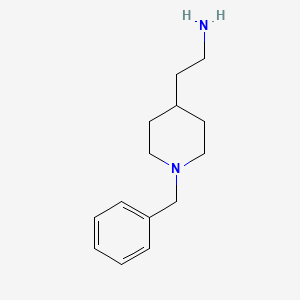

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)